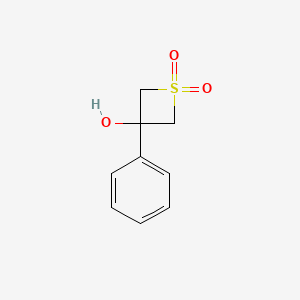

3-Hydroxy-3-phenylthietane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

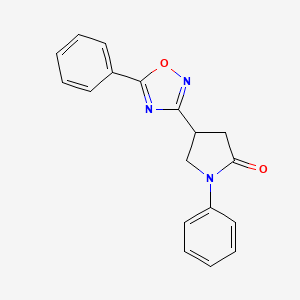

3-Hydroxy-3-phenylthietane 1,1-dioxide is a chemical compound with the molecular formula C9H10O3S . Its molecular weight is 198.24 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been described in various studies . For instance, one study describes the preparation of a similar compound, 3-cyanothiete 1,1-dioxide, from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation O=S1(=O)CC(O)(c2ccccc2)C1 .Chemical Reactions Analysis

The reactivity of this compound and similar compounds has been explored in various studies . For example, one study demonstrated the reactivity of a similar compound, 3-cyanothiete 1,1-dioxide, in [3+2] and [4+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.24 and a molecular formula of C9H10O3S .Mecanismo De Acción

Target of Action

The primary targets of 3-Hydroxy-3-phenylthietane 1,1-dioxide are serotonergic 5HT1A-receptors , 5HT2A/2C-receptors , and α2-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, anxiety, and cognition.

Mode of Action

This compound interacts with its targets by stimulating serotonergic 5HT1A-receptors and/or blocking 5HT2A/2C-receptors and/or α2-adrenergic receptors . This interaction results in changes in neurotransmission, which can have antidepressant effects .

Biochemical Pathways

The compound affects serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . . The downstream effects of these pathways include mood regulation and cognitive function.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of head twitches induced by 5-HTP, a decrease in the duration of haloperidol catalepsy, attenuation of L-DOPA-induced hypothermia, and a reduction in the duration and severity of arecoline tremor . These effects are indicative of the compound’s potential antidepressant properties .

Propiedades

IUPAC Name |

1,1-dioxo-3-phenylthietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQCAQZKDUQKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)

![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)

![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)

![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)